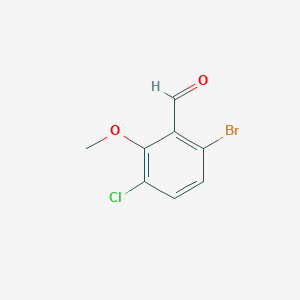

6-Bromo-3-chloro-2-methoxybenzaldehyde

Description

The exact mass of the compound this compound is 247.92397 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDUUVGGVMYAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C=O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Substituted Benzaldehyde Scaffolds in Organic Chemistry Research

Substituted benzaldehyde (B42025) scaffolds are fundamental components in the field of organic chemistry. Their importance stems from the reactivity of the aldehyde functional group, which readily participates in a wide array of chemical transformations. This reactivity allows for the construction of diverse molecular architectures, including the synthesis of Schiff bases, chalcones, and various heterocyclic compounds. The specific substituents on the benzaldehyde ring, such as halogens and methoxy (B1213986) groups, play a crucial role in modulating the reactivity of the aldehyde and directing the outcome of chemical reactions. These substituents can influence the electronic properties of the aromatic ring and provide additional sites for chemical modification, making substituted benzaldehydes valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. chemicalbook.combldpharm.com

Rationale for the Academic Investigation of 6 Bromo 3 Chloro 2 Methoxybenzaldehyde

The academic investigation of 6-Bromo-3-chloro-2-methoxybenzaldehyde is driven by its potential as a specialized intermediate in organic synthesis. The unique arrangement of its substituents—a bromine atom, a chlorine atom, and a methoxy (B1213986) group on the benzaldehyde (B42025) framework—offers a combination of electronic and steric effects that can be exploited to achieve specific synthetic outcomes. The presence of two different halogen atoms (bromo and chloro) at specific positions provides opportunities for selective reactions, such as cross-coupling reactions, where one halogen may react preferentially over the other. The methoxy group, particularly at the ortho position to the aldehyde, can influence the conformation and reactivity of the formyl group. Researchers are interested in understanding how this specific substitution pattern affects the chemical behavior of the molecule and how it can be utilized to construct novel and complex molecular structures that may have applications in medicinal chemistry and materials science.

Overview of Research Trajectories for Halogenated Aromatic Aldehydes

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a complex target molecule into simpler, commercially available starting materials. amazonaws.com This process helps in identifying potential synthetic pathways and challenges. For this compound, the analysis would typically start by disconnecting the most reactive or synthetically accessible functional groups.

A primary disconnection would be the formyl group (-CHO), which can be introduced through various formylation reactions. This leads to a key intermediate, 1-bromo-4-chloro-2-methoxybenzene. Further disconnections would involve the sequential introduction of the halogen and methoxy groups onto a benzene (B151609) ring. The order of these introductions is critical to ensure the desired regioselectivity.

Precursor Identification and Sourcing for Halogenated Methoxybenzaldehydes

The successful synthesis of this compound heavily relies on the availability of suitable precursors. These precursors can either be derivatized from related halogenated aromatics or synthesized from simpler starting materials.

One common strategy involves the modification of existing halogenated aromatic compounds. For instance, a commercially available di-halogenated anisole (B1667542) could serve as a starting point. The methoxy group can direct the position of subsequent electrophilic substitution reactions, or a halogen atom can be replaced through nucleophilic aromatic substitution.

The derivatization of aldehydes and carboxylic acids is a common practice in analytical chemistry for enhancing detection and separation. nih.gov While not directly a synthetic method for the target compound, the principles of derivatization, which involve targeted chemical modifications, are analogous to the strategies used in multi-step synthesis. For example, a precursor like 3-chloro-4-methoxybenzaldehyde (B1194993) could potentially be brominated to introduce the bromine atom at the desired position. nih.gov

A general approach to synthesizing substituted benzaldehydes involves a two-step, one-pot reduction/cross-coupling procedure. researchgate.net This method utilizes a stable aluminum hemiaminal as an intermediate to protect the aldehyde functionality, allowing for subsequent cross-coupling reactions with organometallic reagents. researchgate.net This strategy offers a versatile and efficient route to a variety of substituted benzaldehydes.

The synthesis of fluorinated benzaldehyde (B42025) building blocks, such as 2-fluoro-3-methoxybenzaldehyde, is of significant interest for drug discovery. ossila.com These compounds are often synthesized through multi-step sequences involving the introduction of the fluorine and methoxy groups onto a benzaldehyde core. ossila.com

A search for commercially available precursors reveals compounds like 6-bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258) and 6-bromo-2-fluoro-3-methoxybenzaldehyde. sigmaaldrich.comsigmaaldrich.com These compounds could potentially be converted to the target molecule through appropriate functional group transformations. For example, the hydroxyl group in 6-bromo-2-hydroxy-3-methoxybenzaldehyde could be replaced with a chlorine atom.

Direct Synthesis Routes for this compound

Direct synthesis routes aim to construct the target molecule from simpler precursors in a more convergent manner. These methods often employ powerful and selective reactions to introduce the required functional groups in the correct positions.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a primary method for introducing substituents onto a benzene ring. numberanalytics.compearson.com In the context of synthesizing this compound, the existing substituents (chloro and methoxy groups) on the aromatic ring will direct the position of the incoming electrophile (in this case, a bromine cation).

The methoxy group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The combined directing effects of these two groups would need to be carefully considered to achieve the desired regioselectivity for the bromination step. The reaction typically involves a halogen molecule (like Br₂) and a Lewis acid catalyst (such as FeBr₃). numberanalytics.com The catalyst polarizes the halogen molecule, making it more electrophilic. numberanalytics.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. baranlab.orgharvard.edustrath.ac.uk This method involves the deprotonation of an aromatic C-H bond that is ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orguwindsor.ca The resulting aryllithium species can then react with an electrophile to introduce a new substituent.

The methoxy group in a precursor like 3-chloro-2-methoxybenzaldehyde (B112325) could potentially act as a DMG, directing the metalation to the C6 position. Subsequent quenching with a bromine source would then yield the desired this compound. The choice of the organolithium base and reaction conditions is crucial for the success of DoM reactions. uwindsor.ca The relative directing ability of different functional groups has been studied, with groups like amides and sulfonamides being stronger directors than a methoxy group. harvard.edu

Data Tables

Halogenation and Functional Group Interconversion Pathways

The synthesis of this compound is not a trivial matter due to the specific substitution pattern on the aromatic ring. The arrangement of the bromo, chloro, methoxy, and formyl groups requires careful strategic planning, primarily revolving around the directing effects of these substituents during electrophilic aromatic substitution.

A plausible synthetic approach involves the sequential halogenation of a precursor like 2-methoxybenzaldehyde. The directing effects of the substituents play a crucial role here:

The methoxy group (-OCH₃) is a strongly activating ortho-, para-director due to its ability to donate electron density into the ring via resonance. organicchemistrytutor.comlibretexts.org

The formyl group (-CHO) is a deactivating meta-director, withdrawing electron density from the ring. libretexts.org

In the electrophilic halogenation of 2-methoxybenzaldehyde, the powerful ortho-, para-directing influence of the methoxy group dominates. organicchemistrytutor.comyoutube.com The primary positions for substitution would be C4 and C6 (para and ortho to the methoxy group, respectively). The C3 and C5 positions are meta to the methoxy group but ortho/para to the formyl group's meta-directing influence, making them less favored.

A potential, albeit challenging, pathway could be:

Bromination of 2-methoxybenzaldehyde : Treatment with a brominating agent like N-bromosuccinimide (NBS) would likely yield a mixture of products, with 4-bromo- and 6-bromo-2-methoxybenzaldehyde being significant. mdpi.com Separating the desired 6-bromo isomer would be a critical step.

Chlorination of 6-bromo-2-methoxybenzaldehyde : The subsequent chlorination presents a significant regiochemical hurdle. The ring is now substituted with the ortho-, para-directing methoxy and bromo groups and the meta-directing formyl group. The desired C3 position is ortho to the formyl group's meta-direction and ortho to the bromo group, but meta to the powerful methoxy director. Achieving selective chlorination at this position would require carefully optimized conditions and potentially the use of specialized, highly regioselective chlorinating agents. tcichemicals.comnih.gov

Functional Group Interconversion (FGI) offers alternative strategies. Instead of formylating early, a precursor like 1-bromo-4-chloro-2-methoxybenzene could be synthesized first, followed by the introduction of the aldehyde group. FGI pathways for aldehyde synthesis are well-established:

Oxidation of a primary alcohol : A benzyl (B1604629) alcohol can be oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC). wikipedia.org

Reduction of an ester or Weinreb amide : Esters can be selectively reduced to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. wikipedia.orgfao.org A robust method involves the reduction of a Weinreb amide, which forms a stable intermediate that prevents over-reduction to the alcohol, providing a high-yield route to substituted benzaldehydes. ugm.ac.idwikipedia.org

Formylation : Direct introduction of the formyl group onto the pre-halogenated ring via reactions like the Vilsmeier-Haack or Gattermann-Koch reaction is another possibility, though the regioselectivity would again be a primary concern. chemicalbook.com

Catalytic Systems and Reaction Optimization for Synthesis

Modern organic synthesis emphasizes the use of efficient and optimized catalytic systems. For the synthesis of benzaldehydes and their derivatives, various catalytic approaches, including heterogeneous and green methods, are of paramount importance.

Heterogeneous Catalysis in Benzaldehyde Synthesis

Heterogeneous catalysts are favored for their ease of separation and recyclability, contributing to more sustainable chemical processes. Several systems have been developed for reactions relevant to benzaldehyde synthesis.

Key applications include:

Selective Oxidation : The oxidation of benzyl alcohols to benzaldehydes is a common reaction where heterogeneous catalysts excel. Gold nanoparticles (AuNPs) immobilized on microreactors have shown high selectivity (94%) for benzaldehyde. youtube.com Similarly, magnetic nanoparticles like MnFe₂O₄ have been used for the selective oxidation of benzyl alcohol. tcichemicals.com

Acetalization : Metal-Organic Frameworks (MOFs) have emerged as efficient heterogeneous catalysts. For instance, a series of lanthanide-based MOFs (Ln-Ox MOFs) have been successfully used for the acetalization of benzaldehyde, a reaction often used to protect the aldehyde group during synthesis. libretexts.org

C-H Bond Activation : Copper-based MOFs have been reported as effective catalysts for the synthesis of symmetric anhydrides through the C–H bond activation of aldehydes. researchgate.net

Condensation and Cyanosilylation : Ag-substituted polyoxometalates have demonstrated high catalytic activity for Knoevenagel condensation and cyanosilylation reactions of benzaldehyde under solvent-free conditions. nih.gov

| Catalyst System | Reaction Type | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Immobilized Gold Nanoparticles (AuNPs) | Oxidation | Benzyl Alcohol | High selectivity (94%) for benzaldehyde in a microfluidic system. | youtube.com |

| Lanthanide-based MOFs (Ln-Ox) | Acetalization | Benzaldehyde | Achieved high product yields (up to 90%) and showed excellent stability and reusability. | libretexts.org |

| Copper-based MOF (Cu₂(BDC)₂(DABCO)) | C-H Activation / Anhydride Synthesis | Benzaldehyde | Efficient synthesis of symmetric carboxylic anhydrides with good yields. Catalyst is reusable. | researchgate.net |

| MnFe₂O₄ Nanoparticles | Oxidation | Benzyl Alcohol | Effective for selective oxidation under mild conditions; easily separable magnetic catalyst. | tcichemicals.com |

| Ag-substituted Polyoxometalates | Knoevenagel Condensation / Cyanosilylation | Benzaldehyde | Highly effective acid-base catalyst under solvent-free conditions; recyclable. | nih.gov |

Solvent-Free and Green Chemistry Approaches in Aldehyde Synthesis

Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. These principles have been successfully applied to aldehyde synthesis.

Notable green and solvent-free methods include:

Gas-Phase Oxidation : Benzylic alcohols can be quantitatively oxidized to pure aromatic aldehydes using nitrogen dioxide gas. organicchemistrytutor.com This process is waste-free as the gaseous byproducts are converted to nitric acid. organicchemistrytutor.com

Benign Oxidants : The use of molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as clean, environmentally friendly oxidants is a key goal. youtube.comorientjchem.org Polyoxometalate (POM) catalysts have been employed with O₂ for efficient and selective reactions. youtube.com

Solvent-Free Reactions : Many reactions, such as the reduction of aldehydes with NaBH₄, bromination of the resulting alcohols with PBr₃, aldol (B89426) condensations, and hydroboration, can be performed effectively without a solvent, often by simply grinding the solid reactants together. nih.govyoutube.comnih.govnih.gov This reduces pollution and simplifies product work-up. nih.gov

Renewable Energy Sources : Concentrated solar radiation has been utilized as a renewable energy source for synthesizing quinazolinones from aromatic aldehydes, achieving high yields in short reaction times with a natural catalyst like lemon juice.

| Method | Reaction Type | Key Principle | Example | Reference |

|---|---|---|---|---|

| Nitrogen Dioxide Gas | Oxidation of Alcohols | Waste-Free Process | Benzylic alcohols oxidized to benzaldehydes with no dangerous residues. | organicchemistrytutor.com |

| Polyoxometalate (POM) Catalysts | Oxidation | Use of Benign Oxidants (O₂) | Efficient and selective oxidation fulfilling green chemistry requirements. | youtube.com |

| Solar Radiation & Natural Catalyst | Condensation | Renewable Energy & Catalyst | Synthesis using aromatic aldehydes with lemon juice and solar energy achieved 97% yield. | |

| Solvent-Free Grinding | Reduction / Bromination | Elimination of Solvents | Solvent-free reduction of p-anisaldehyde (98% yield) and subsequent bromination (86% yield). | nih.gov |

| Amberlyst-15 Catalyst | Acetalization | Solvent-Free / Easy Separation | Solvent-free synthesis of cyclic acetals from aldehydes with simple product isolation. | nih.gov |

Stereoselective and Regioselective Synthesis Considerations

The successful synthesis of this compound is fundamentally a problem of regioselectivity . As discussed (2.3.3), the directing effects of the substituents on the aromatic ring are the primary determinants of where incoming electrophiles will add.

The key regiochemical challenge is achieving the 1,2,3,6-substitution pattern. The powerful ortho-, para-directing -OCH₃ group strongly favors substitution at the C4 and C6 positions. organicchemistrytutor.comlibretexts.org The meta-directing -CHO group directs away from the C2, C4, and C6 positions. libretexts.org Therefore, in a direct electrophilic halogenation of 2-methoxybenzaldehyde, substitution at C3 and C5 is highly disfavored.

To achieve the target molecule, a synthetic strategy must overcome these electronic preferences. This might involve:

Blocking Groups : Temporarily introducing a blocking group at a more reactive site (e.g., the C4 position) to force substitution at a less favored site, followed by removal of the blocking group.

Lithiation/Metalation : Directed ortho-metalation is a powerful technique where a substituent directs the deprotonation of an adjacent carbon with a strong base (like butyllithium), creating a nucleophilic site that can then react with an electrophile. This can override standard electrophilic substitution rules. Tandem reaction strategies using directed metalation have been explored for synthesizing ortho-substituted benzaldehyde derivatives.

Altering Reaction Conditions : In some systems, reaction conditions can influence regioselectivity. For example, performing bromination under acidic conditions can deactivate certain positions on a ring, leading to preferential substitution at an alternative site.

While this compound is an achiral molecule, stereoselective considerations become relevant when synthesizing its derivatives. The aldehyde functional group is a prochiral center, and its reactions can lead to the formation of new stereocenters. For example:

Asymmetric Reduction : The aldehyde could be reduced to a chiral benzyl alcohol using a stereoselective reducing agent.

Asymmetric Addition : The addition of nucleophiles (e.g., Grignard or organolithium reagents) to the aldehyde can create a chiral secondary alcohol. The use of chiral catalysts or auxiliaries can direct this addition to favor one enantiomer over the other.

Therefore, while the synthesis of the target compound is a regiochemical puzzle, the target compound itself serves as a valuable precursor for the potential stereoselective synthesis of more complex, chiral derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

No publicly available data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

No publicly available data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

No publicly available data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

No publicly available data.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

No publicly available data.

Fourier Transform Infrared (FT-IR) Spectroscopy

No publicly available data.

Raman Spectroscopy

No publicly available data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI-MS) is invaluable for determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₈H₆BrClO₂, the expected monoisotopic mass can be calculated with high precision.

In a typical ESI-MS experiment in positive ion mode, the molecule would likely be observed as a protonated species, [M+H]⁺, or as adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution capability allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, the calculated exact mass of the [M+H]⁺ ion of this compound would be compared to the experimentally measured value, with a very low mass error (typically in the ppm range) confirming the elemental composition.

While specific experimental HRMS data for this compound is not readily found in the literature, analysis of related compounds demonstrates this technique's utility. For example, in the characterization of a novel curcumin (B1669340) analog, HRMS was used to confirm the molecular formula C₃₈H₃₅ClN₂O₆ by matching the experimental m/z of 650.2184 [M]⁺ with the calculated value. lab-chemicals.com Similarly, a study on a small-molecule probe for the Thyroid-Stimulating Hormone Receptor reported the characterization of an intermediate with the formula C₃₁H₂₈IN₃O₅, where the calculated [M+H]⁺ was 650.1152 and the found value was 650.1163. nist.gov

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₈H₆⁷⁹Br³⁵ClO₂ | 247.9216 |

| [M+H]⁺ | C₈H₇⁷⁹Br³⁵ClO₂ | 248.9294 |

Note: The table presents predicted values based on the most abundant isotopes of bromine and chlorine.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound would first be separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. Upon entering the mass spectrometer, it would typically be subjected to electron ionization (EI), a hard ionization technique that leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation.

For this compound, characteristic fragmentation would likely involve the loss of the formyl group (-CHO), the methoxy group (-OCH₃), and the halogen atoms (Br and Cl). While a specific GC-MS fragmentation pattern for this compound is not available, data from related benzaldehydes can provide insights. For example, the NIST WebBook of Chemistry contains mass spectra for 2-methoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde, which show characteristic fragmentation patterns that help in their identification. nih.govsigmaaldrich.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Analysis

The first step in an X-ray crystallographic analysis is the determination of the crystal system and space group. This provides information about the symmetry of the crystal lattice. While no specific crystallographic data for this compound has been published, a related compound, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, has been reported to crystallize in the monoclinic system with the space group P2₁/n. chemscene.com It is plausible that this compound could exhibit a similar or different crystal system depending on the influence of the chloro and methoxy substituents on the crystal packing.

Intermolecular Interactions and Packing Architectures

The arrangement of molecules in a crystal is governed by various intermolecular interactions. A detailed crystallographic study would reveal the presence of interactions such as hydrogen bonds, halogen bonds, and π-π stacking. In the case of this compound, the carbonyl oxygen could act as a hydrogen bond acceptor, while the aromatic ring could participate in π-π stacking interactions. The bromine and chlorine atoms could also be involved in halogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the aromatic ring and the carbonyl group's double bond. The n → π* transition, which is usually of lower intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.

The positions and intensities of these absorption bands are influenced by the substituents on the benzaldehyde core. The methoxy group, being an electron-donating group, and the halogen atoms, with their electron-withdrawing and lone-pair-donating capabilities, will affect the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λ_max). While a specific UV-Vis spectrum for this compound is not available, the NIST WebBook provides spectra for related compounds like 2-methoxybenzaldehyde and 4-methoxybenzaldehyde, which can serve as a reference for the expected absorption regions. nist.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Curcumin |

| 6-Bromo-2-hydroxy-3-methoxybenzaldehyde |

| 2-methoxybenzaldehyde |

| 3-bromo-4-methoxybenzaldehyde |

Complementary Analytical Techniques for Purity and Homogeneity Assessment

To supplement primary spectroscopic data, a variety of analytical techniques can be employed to assess the purity, thermal stability, surface morphology, and elemental composition of this compound.

Thermal Analysis (e.g., TGA)

Thermogravimetric Analysis (TGA) is a powerful technique for evaluating the thermal stability and decomposition profile of a compound. youtube.com By measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides critical information about the compound's volatility, decomposition temperatures, and the presence of residual solvents or inorganic impurities.

For this compound, a TGA experiment would be expected to show a stable baseline up to a certain temperature, indicating the absence of volatile impurities like residual solvents. The onset of mass loss would correspond to the temperature at which the compound begins to decompose or sublime. The thermal decomposition of halogenated benzaldehydes can be complex. nih.govrsc.org The decomposition of benzaldehyde itself is known to proceed via fragmentation to a phenyl radical, hydrogen atoms, and carbon monoxide at elevated temperatures. nih.gov For a substituted compound like this compound, the decomposition pathway would likely involve the scission of the aldehyde group and the halogen-carbon bonds.

A hypothetical TGA curve for a pure sample of this compound would exhibit a single, sharp weight loss step at its decomposition temperature. The presence of multiple weight loss steps at lower temperatures could indicate the presence of impurities or a multi-stage decomposition process. The final residual mass at the end of the experiment would correspond to any non-volatile impurities, such as inorganic salts.

Table 1: Expected TGA Data for this compound

| Parameter | Expected Observation | Interpretation |

| Initial Mass Loss | Minimal to none below 100°C | Absence of water or volatile solvents. |

| Decomposition Onset | A specific temperature range | Indicates the beginning of thermal degradation. |

| Decomposition Profile | A sharp, single-step mass loss | Suggests a pure compound with a defined decomposition pathway. |

| Residual Mass | Close to 0% | High purity with no significant non-volatile impurities. |

Electron Microscopy and Spectroscopy (e.g., SEM, EDS)

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are invaluable tools for characterizing the morphology and elemental composition of a solid material at the micro-scale. researchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface, revealing details about its crystal structure, particle size, and shape. For a crystalline solid like this compound, SEM analysis would be used to assess the uniformity of the crystals. nih.gov Homogeneous, well-defined crystals are often indicative of a pure substance. Conversely, the presence of multiple crystal morphologies or amorphous particles could suggest impurities or incomplete crystallization.

Energy-Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM, allows for the elemental analysis of the sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present. The EDS detector measures the energy of these X-rays to identify the elemental composition. For this compound (C₈H₆BrClO₂), an EDS spectrum would be expected to show prominent peaks corresponding to Carbon (C), Oxygen (O), Chlorine (Cl), and Bromine (Br). The relative intensities of these peaks can provide a semi-quantitative elemental analysis, which can be compared to the theoretical atomic percentages calculated from the molecular formula. The absence of unexpected elemental peaks would further confirm the purity of the compound.

Table 2: Theoretical vs. Expected EDS Data for this compound

| Element | Theoretical Atomic % | Expected EDS Result |

| Carbon (C) | 38.52% | Major peak present |

| Oxygen (O) | 12.83% | Major peak present |

| Chlorine (Cl) | 14.21% | Major peak present |

| Bromine (Br) | 31.03% | Major peak present |

| Other Elements | 0% | No significant peaks expected |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma (ICP) techniques are highly sensitive methods for elemental analysis, capable of detecting trace and ultra-trace level metallic and some non-metallic impurities. weber.edu These techniques are crucial for assessing the purity of pharmaceutical ingredients and fine chemicals where even minute amounts of contaminants can be detrimental. ijsdr.org

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) offers extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.net For this compound, ICP-MS would be the method of choice for identifying and quantifying trace metallic impurities that may have been introduced during the synthesis process, for example, from catalysts or reaction vessels. The sample would first be digested, typically using a microwave-assisted acid digestion, to break down the organic matrix and bring the elements into solution. weber.edu The resulting solution is then introduced into the plasma, where the atoms are ionized and subsequently detected by a mass spectrometer.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is another robust technique for elemental analysis. weber.edu While generally less sensitive than ICP-MS, it is well-suited for quantifying a wide range of elements at the parts-per-million (ppm) level and is less susceptible to matrix effects. weber.edu Similar to ICP-MS, the sample must first be digested. In the plasma, the atoms are excited and emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element in the sample.

For this compound, both ICP-MS and ICP-OES can be used for comprehensive impurity profiling. Furthermore, specialized ICP-MS techniques can be employed for the determination of halogens like bromine and chlorine, providing a quantitative measure of the compound's stoichiometry. rsc.orgbohrium.comnih.gov

Table 3: Application of ICP Techniques for Purity Assessment

| Technique | Analyte | Purpose | Expected Outcome for a Pure Sample |

| ICP-MS | Trace Metals (e.g., Pd, Cu, Fe) | Detection of catalytic residues and other metallic impurities. | Concentrations below specified limits (e.g., <10 ppm). |

| ICP-OES | Major and Minor Elements | Quantification of elemental composition and higher concentration impurities. | Elemental ratios consistent with the molecular formula. |

| HR-ICP-MS | Bromine (Br), Chlorine (Cl) | Stoichiometric confirmation of halogen content. | Experimental values in close agreement with theoretical percentages. |

Computational and Theoretical Investigations of 6 Bromo 3 Chloro 2 Methoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Through various theoretical models, it is possible to determine the geometric and electronic characteristics of 6-bromo-3-chloro-2-methoxybenzaldehyde with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. DFT studies are instrumental in determining the optimized ground state geometry of this compound. By employing functionals such as B3LYP or CAM-B3LYP with appropriate basis sets, researchers can calculate key structural parameters.

For substituted benzaldehydes, the planarity of the benzene (B151609) ring and the orientation of the aldehyde and methoxy (B1213986) groups are of particular interest. Theoretical calculations on similar molecules, such as bromo-dimethoxybenzaldehydes, have shown that the aromatic ring is nearly planar. For this compound, the ground state geometry is expected to feature a largely planar benzene ring, with the aldehyde group's orientation influenced by the adjacent bulky methoxy and bromo substituents. The precise bond lengths and angles are determined by the electronic effects of the substituents and steric hindrance.

Table 1: Predicted Ground State Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Length | ~1.22 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| Dihedral Angle (Ring-CHO) | 0-10° |

Note: These are estimated values based on calculations for analogous substituted benzaldehydes.

Ab Initio Methods and Basis Set Selection

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods, in conjunction with a well-chosen basis set, provide a rigorous approach to studying molecular systems. The selection of the basis set is crucial for the accuracy of the calculations.

Commonly used basis sets for molecules containing elements like bromine and chlorine include Pople-style basis sets (e.g., 6-31G, 6-311G) and correlation-consistent basis sets (e.g., aug-cc-pVDZ). For enhanced accuracy, especially in describing the diffuse electronic density of the halogen atoms, diffuse functions (e.g., 6-311++G(d,p)) are often incorporated. The B3LYP functional, a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, is frequently paired with these basis sets to provide a balance of computational cost and accuracy for substituted aromatic compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their optical properties, such as UV-Vis absorption spectra. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions.

By applying TD-DFT with functionals like CAM-B3LYP, which is known to perform well for charge-transfer states, it is possible to calculate the vertical excitation energies and oscillator strengths of the lowest singlet excited states. The predicted UV-Vis spectrum for this compound would likely show characteristic π-π* and n-π* transitions, with the positions of the absorption maxima influenced by the electronic effects of the bromo, chloro, and methoxy substituents on the benzaldehyde (B42025) chromophore.

Conformational Analysis and Potential Energy Surfaces

The presence of the methoxy and aldehyde groups introduces rotational degrees of freedom in this compound. Conformational analysis is essential to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the C-O (methoxy) and C-C (aldehyde) bonds and calculating the potential energy surface.

Analysis of Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. For this compound, the distribution of electrons and the energies of its frontier molecular orbitals are of primary importance.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be a π-orbital with significant contributions from the benzene ring and the electron-donating methoxy group. The LUMO is likely to be a π*-orbital localized on the benzaldehyde moiety, particularly the carbonyl group. The bromo and chloro substituents will also influence the energies of these orbitals through their inductive and mesomeric effects. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 eV |

Note: These are estimated values based on calculations for analogous substituted benzaldehydes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks, as well as understanding intermolecular interactions. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient areas (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show significant regions of negative potential around the oxygen atom of the carbonyl group (C=O) and, to a lesser extent, the oxygen of the methoxy group (-OCH₃), due to the high electronegativity of oxygen. These sites would be the primary targets for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the aromatic ring protons would exhibit a positive potential, making them potential sites for nucleophilic interaction. The electronegative bromine and chlorine atoms would also influence the charge distribution on the aromatic ring.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses for Charge Delocalization and Stability

Natural Bond Orbital (NBO) Analysis NBO analysis provides a detailed understanding of charge delocalization and intramolecular interactions that contribute to molecular stability. It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E²) associated with these interactions is calculated using second-order perturbation theory. researchgate.net

Atoms in Molecules (AIM) Analysis The Quantum Theory of Atoms in Molecules (AIM) is used to analyze the topology of the electron density to characterize chemical bonds and intermolecular interactions. researchgate.net Key parameters calculated at the Bond Critical Points (BCPs) include the electron density (ρ) and its Laplacian (∇²ρ). For covalent bonds, ρ is high and the Laplacian is negative. For weaker interactions like hydrogen bonds or halogen bonds, ρ is significantly lower and the Laplacian is positive. scielo.br AIM analysis would be used to characterize the covalent bonds within this compound and to investigate any potential intramolecular hydrogen bonds or other weak interactions that stabilize the molecular conformation. scielo.br

Mulliken and Natural Atomic Charge Distributions

Both Mulliken and Natural Population Analysis (NPA, derived from NBO) methods are used to calculate the partial atomic charges on each atom within a molecule. This provides a quantitative measure of the electron distribution. The charge distribution in this compound is dictated by the interplay of the inductive and resonance effects of its substituents.

The oxygen atom of the carbonyl group is expected to have the most negative charge.

The carbon atom of the carbonyl group will be correspondingly positive.

The electronegative chlorine and bromine atoms will draw electron density, resulting in negative partial charges on them and influencing the charges of the adjacent carbon atoms.

The methoxy group acts as a resonance donor, which would affect the charge distribution across the aromatic ring.

Below is a representative table indicating the type of data that would be generated from such an analysis.

| Atom | Expected Mulliken Charge (e) | Expected Natural Charge (e) |

| C (carbonyl) | Positive | Positive |

| O (carbonyl) | Highly Negative | Highly Negative |

| C (ring, bonded to Br) | Varies based on competing effects | Varies based on competing effects |

| Br | Negative | Negative |

| C (ring, bonded to Cl) | Varies based on competing effects | Varies based on competing effects |

| Cl | Negative | Negative |

| O (methoxy) | Negative | Negative |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculations predict the frequencies of the fundamental vibrational modes of the molecule. To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor.

For this compound, the predicted spectrum would feature characteristic peaks corresponding to specific functional groups. A detailed analysis would assign each calculated frequency to a specific vibrational mode, such as:

C=O stretching of the aldehyde group, typically a strong band in the IR spectrum.

C-H stretching of the aldehyde and aromatic ring.

C-O stretching of the methoxy group.

C-Cl and C-Br stretching modes, expected at lower frequencies.

Aromatic C=C stretching and ring deformation modes.

Thermodynamic Parameter Calculations (e.g., enthalpy, entropy, heat capacity)

Based on the results of vibrational frequency calculations, key thermodynamic parameters can be determined. These calculations, performed at a standard temperature and pressure, provide insights into the thermal properties and stability of the molecule. For this compound, these calculations would yield values for:

Zero-point vibrational energy (ZPVE)

Enthalpy (H)

Entropy (S)

Heat Capacity (Cv)

These parameters are crucial for understanding the molecule's behavior in chemical reactions and for predicting reaction equilibria and kinetics.

Solvent Effects on Molecular Properties using Continuum Models

Molecular properties can be significantly influenced by the surrounding solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects by representing the solvent as a continuous dielectric medium. acs.org This approach allows for the calculation of molecular properties in different solvents.

For this compound, properties such as the electronic absorption spectrum (UV-Vis), dipole moment, and atomic charges would be calculated in various solvents of differing polarity. It would be expected that polar solvents would stabilize charge separation in the molecule, potentially leading to shifts in spectroscopic absorption maxima (solvatochromism). mdpi.com

Theoretical Prediction of Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability. researchgate.net

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Reactivity and Reaction Mechanisms of 6 Bromo 3 Chloro 2 Methoxybenzaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 6-bromo-3-chloro-2-methoxybenzaldehyde is substituted with both activating and deactivating groups, leading to a nuanced reactivity profile in aromatic substitution reactions.

Role of Halogen and Methoxy (B1213986) Substituents on Aromatic Ring Reactivity

In the case of this compound, the powerful activating effect of the methoxy group is expected to dominate, making the ring susceptible to electrophilic aromatic substitution. The positions ortho and para to the methoxy group are C1 (occupied by the aldehyde), C3 (occupied by chlorine), and C5 (unoccupied). Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the methoxy group and avoids steric hindrance from the adjacent bromo group.

For nucleophilic aromatic substitution, the presence of electron-withdrawing groups is generally required to activate the ring towards attack. acs.org While the halogens are deactivating, they are not as strongly activating for nucleophilic attack as, for instance, a nitro group. However, the cumulative electron-withdrawing effect of the aldehyde, bromo, and chloro groups could render the ring susceptible to nucleophilic aromatic substitution under certain conditions, particularly at the positions bearing the halogen leaving groups.

Competitive Halogen Mobility Studies

While no specific competitive halogen mobility studies have been reported for this compound, general principles of nucleophilic aromatic substitution can be applied to predict the relative reactivity of the C-Br and C-Cl bonds. In nucleophilic aromatic substitution reactions, the rate-determining step is typically the attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is influenced by the electron-withdrawing ability of the substituents.

Generally, in terms of leaving group ability in these reactions, the bond strength and electronegativity of the halogen are key factors. However, for nucleophilic aromatic substitution, the C-F bond is often the most reactive, followed by C-Cl, C-Br, and C-I. This is because the highly electronegative fluorine atom strongly stabilizes the intermediate carbanion. Between bromine and chlorine, the C-Cl bond is typically more reactive towards nucleophilic attack than the C-Br bond, assuming other factors are equal. Therefore, it is plausible that in a competitive scenario, the chlorine atom at the C3 position would be more susceptible to substitution by a nucleophile than the bromine atom at the C6 position.

Aldehyde Functional Group Transformations

The aldehyde group is a versatile functional group that can undergo a wide variety of transformations.

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) can be used to convert the aldehyde to the corresponding 6-bromo-3-chloro-2-methoxybenzoic acid. nih.gov

Reduction: The aldehyde can be reduced to 6-bromo-3-chloro-2-methoxybenzyl alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for this transformation, while stronger reducing agents like lithium aluminum hydride (LiAlH4) would also be effective.

| Transformation | Reagent Example | Product |

| Oxidation | Potassium Permanganate (KMnO4) | 6-Bromo-3-chloro-2-methoxybenzoic acid |

| Reduction | Sodium Borohydride (NaBH4) | 6-Bromo-3-chloro-2-methoxybenzyl alcohol |

Condensation Reactions (e.g., Aldol-type, Schiff Base Formation)

The aldehyde group is electrophilic and can react with nucleophiles in condensation reactions.

Aldol-type Condensation: In the presence of a base, an enolizable ketone or another aldehyde can act as a nucleophile and attack the carbonyl carbon of this compound. magritek.com This would result in the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated carbonyl compound.

Schiff Base Formation: Primary amines can react with the aldehyde to form imines, also known as Schiff bases. science.govnih.govinternationaljournalcorner.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The electronic nature of the substituents on the aromatic ring can influence the rate of this reaction.

| Reaction Type | Reactant | Product Type |

| Aldol-type Condensation | Enolizable Ketone/Aldehyde | β-Hydroxy Carbonyl or α,β-Unsaturated Carbonyl |

| Schiff Base Formation | Primary Amine (R-NH2) | Imine (Schiff Base) |

Carbon-Carbon Bond Forming Reactions

The aldehyde group and the halogen substituents provide multiple avenues for carbon-carbon bond formation.

Wittig Reaction: The aldehyde can react with a phosphonium (B103445) ylide in a Wittig reaction to form an alkene. masterorganicchemistry.com This is a powerful method for converting the C=O double bond into a C=C double bond with high regioselectivity. The nature of the ylide will determine the structure of the resulting alkene.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents on the aromatic ring are suitable for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl. Thus, the C-Br bond at the C6 position is expected to be more reactive than the C-Cl bond at the C3 position.

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can selectively form a new C-C bond at the C6 position. nih.gov

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper co-catalyst, and a base would also be expected to occur preferentially at the C-Br bond. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck Reaction: The reaction with an alkene in the presence of a palladium catalyst and a base would likely lead to the formation of a substituted alkene at the C6 position. organic-chemistry.orgresearchgate.netrsc.org

| Reaction Name | Coupling Partner | Expected Primary Site of Reaction | Product Type |

| Wittig Reaction | Phosphonium Ylide | Aldehyde group | Alkene |

| Suzuki Coupling | Organoboron Reagent | C-Br at C6 | Biaryl or Alkyl/Vinyl-substituted arene |

| Sonogashira Coupling | Terminal Alkyne | C-Br at C6 | Arylalkyne |

| Heck Reaction | Alkene | C-Br at C6 | Substituted Alkene |

Mechanistic Insights into Complex Transformations

The unique substitution pattern of this compound, featuring both electron-withdrawing (bromo, chloro, and formyl groups) and electron-donating (methoxy group) substituents, gives rise to a nuanced reactivity profile. Understanding the mechanisms of its reactions is crucial for predicting product formation and designing synthetic pathways.

Radical Reactions and Chain Propagation

While aromatic aldehydes are not typically initiators of radical reactions, they can participate in such pathways under specific conditions. Free-radical halogenation, for instance, is a characteristic reaction of alkyl-substituted aromatic compounds under UV light. wikipedia.org For this compound, radical abstraction of the aldehydic hydrogen is a possibility, leading to the formation of a benzoyl radical. This initiation step can be followed by a series of propagation steps.

The general mechanism for a radical chain reaction involves three key stages: initiation, propagation, and termination. youtube.com

Initiation: This stage involves the formation of radical species, often facilitated by heat or light. For instance, a radical initiator can abstract the aldehydic hydrogen from this compound to form a benzoyl radical.

Propagation: The newly formed benzoyl radical can then react with another molecule, propagating the radical chain. For example, it could react with a halogen molecule to form a benzoyl halide and a new halogen radical. This new radical can then continue the chain by reacting with another molecule of the aldehyde.

Termination: The reaction concludes when two radical species combine, resulting in a non-radical product.

The presence of the methoxy group can influence the stability of any radical intermediates formed on the aromatic ring through resonance stabilization. Conversely, the halogen substituents are electron-withdrawing, which can also affect the reactivity of the molecule in radical processes.

Carbocation Rearrangements in Related Systems

Carbocation rearrangements are fundamental processes in organic chemistry where a carbocation intermediate rearranges to a more stable form. libretexts.orgmasterorganicchemistry.com These rearrangements typically involve a hydride shift or an alkyl shift. libretexts.org While the direct formation of a carbocation on the aldehyde carbon of this compound is unlikely, reactions of derivatives of this compound, such as the corresponding alcohol, could involve carbocation intermediates susceptible to rearrangement.

For instance, if the aldehyde were reduced to a primary alcohol and then subjected to acidic conditions, the protonated alcohol could leave as a water molecule, forming a primary carbocation. This primary carbocation would be highly unstable and prone to rearrangement. If a more stable carbocation could be formed through a 1,2-hydride or 1,2-alkyl shift, this process would likely occur. libretexts.orgwizeprep.com The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.com Therefore, if a rearrangement can convert a less stable carbocation to a more stable one, it is generally a favored pathway. masterorganicchemistry.com

It is important to note that the electronic nature of the substituents on the aromatic ring would significantly influence the stability of any benzylic carbocation formed. The electron-donating methoxy group would help to stabilize a positive charge, while the electron-withdrawing halogens would have a destabilizing effect.

Computational Mechanistic Studies on Reaction Pathways

In the absence of extensive experimental data for the reactivity of this compound, computational chemistry provides a powerful tool for gaining mechanistic insights. rsc.org Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. montclair.edu

Such computational studies could elucidate the preferred pathways for various transformations. For example, in nucleophilic aromatic substitution reactions, computational analysis can help determine whether the reaction proceeds through a concerted mechanism or a stepwise addition-elimination sequence involving a Meisenheimer complex. The calculated energy barriers for different potential pathways can reveal the most likely mechanism.

Furthermore, computational models can predict the regioselectivity of reactions. For instance, in cross-coupling reactions, calculations can help to determine whether the bromo or chloro substituent is more likely to undergo oxidative addition to a metal catalyst. These theoretical investigations can guide experimental design and provide a deeper understanding of the factors controlling the reactivity of this complex molecule.

Catalyst-Mediated Reactions

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. This compound is amenable to a variety of catalyst-mediated reactions, leveraging both the reactivity of the aryl halides and the aldehyde functional group.

Transition Metal Catalysis for Cross-Coupling Reactions

The bromo and chloro substituents on the aromatic ring of this compound serve as handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Common examples of such reactions include:

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically catalyzed by a palladium complex.

Stille Coupling: This involves the coupling of an aryl halide with an organotin compound, also commonly catalyzed by palladium.

Heck Coupling: This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: This involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine, catalyzed by a palladium complex.

The relative reactivity of the C-Br and C-Cl bonds is an important consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a low-valent metal center, allowing for selective functionalization at the bromine-substituted position.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | Ar'-B(OR)2 | Pd(0) complex, Base | C-C |

| Stille | Ar'-SnR3 | Pd(0) complex | C-C |

| Heck | Alkene | Pd(0) complex, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | C-C (sp) |

| Buchwald-Hartwig | Amine | Pd(0) complex, Base | C-N |

Organocatalysis in Aldehyde Chemistry

The aldehyde functional group of this compound is a versatile platform for organocatalytic transformations. Organocatalysis utilizes small organic molecules to catalyze reactions, offering an alternative to metal-based catalysts. Given the electron-withdrawing nature of the halogen substituents, this benzaldehyde (B42025) derivative can be considered an electron-deficient aldehyde, which can influence its reactivity in certain organocatalytic reactions. acs.org

One important mode of activation in organocatalysis involves the formation of an enamine intermediate from the aldehyde and a chiral secondary amine catalyst. This enamine can then act as a nucleophile in various reactions. Alternatively, the formation of an iminium ion with a primary or secondary amine catalyst can activate the aldehyde for nucleophilic attack.

Examples of organocatalytic reactions that aromatic aldehydes can undergo include:

Asymmetric Aldol (B89426) Reactions: The aldehyde can act as an electrophile in reactions with ketones or other aldehydes.

Michael Additions: The enamine derived from the aldehyde can add to α,β-unsaturated carbonyl compounds.

Benzoin Condensation: In the presence of N-heterocyclic carbene (NHC) catalysts, aromatic aldehydes can undergo umpolung to form a nucleophilic Breslow intermediate, which can then react with another molecule of the aldehyde. beilstein-journals.org

Applications and Advanced Materials Design Utilizing 6 Bromo 3 Chloro 2 Methoxybenzaldehyde

A Versatile Synthetic Building Block and Chemical Intermediate

The strategic arrangement of electron-withdrawing (bromo and chloro) and electron-donating (methoxy) groups, in conjunction with the reactive aldehyde functionality, makes 6-Bromo-3-chloro-2-methoxybenzaldehyde a highly versatile intermediate in organic synthesis.

Synthesis of Fine Chemicals and Specialty Materials

The reactivity of the aldehyde group and the potential for cross-coupling reactions at the bromo- and chloro-substituted positions allow for the incorporation of this benzaldehyde (B42025) derivative into a variety of molecular scaffolds. This adaptability is crucial for the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold for their specific properties, and specialty materials, which are materials with unique or enhanced properties. While specific examples directly starting from this compound are not extensively documented in publicly available literature, the analogous compound 6-bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258) is known to be a precursor in the synthesis of biphenyls and the antihypertensive natural products S-(+)-XJP and R-(-)-XJP. sigmaaldrich.com This suggests the potential of the title compound in similar synthetic pathways.

Precursor for Complex Organic Frameworks

Complex organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of materials characterized by their high porosity and ordered structures. The design of these materials often relies on multitopic organic linkers. While direct application of this compound in the synthesis of such frameworks is an area of ongoing research, its structural motifs are relevant. The presence of multiple reactive sites—the aldehyde for condensation reactions and the halogenated positions for cross-coupling reactions—makes it a promising candidate for the design of novel organic linkers that can lead to the formation of complex, functional frameworks.

Development of Novel Heterocyclic Systems

The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable starting material for the synthesis of various heterocyclic systems.

Incorporation into Quinoline (B57606) Scaffolds

Quinolines are a class of heterocyclic compounds with a wide range of biological activities and applications in materials science. The synthesis of quinoline derivatives often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds or the reaction of anilines with aldehydes and a source of a two-carbon unit.

While a direct synthesis of quinolines from this compound is not explicitly detailed in the available literature, related methodologies highlight its potential. For instance, a patented process describes the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, an important intermediate for antituberculosis agents, starting from 3-benzyl-6-bromo-2-chloroquinoline. google.com This indicates that benzaldehydes with similar substitution patterns are key precursors in the multi-step synthesis of complex quinoline derivatives. General methods for quinoline synthesis, such as the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones, and the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, provide pathways where a substituted benzaldehyde like this compound could be a critical starting component. mdpi.comrsc.org

Interactive Data Table: Synthesis of Substituted Quinolines

| Starting Material | Reagents | Product | Reference |

| 3-benzyl-6-bromo-2-chloroquinoline | Sodium methoxide, N-chlorosuccinimide, benzoyl peroxide | 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline | google.com |

| Aniline, Benzaldehyde, Pyruvic acid | - | 2-substituted quinoline-4-carboxylic acids | mdpi.com |

| 2-aminobenzaldehyde, Carbonyl compound | - | 2,3-disubstituted quinolines | mdpi.com |

Synthesis of Imidazo[4,5-b]pyridines and Related Ring Systems

Imidazo[4,5-b]pyridines are another important class of heterocyclic compounds with significant biological activities, including their use as potential anticancer agents. nih.gov The synthesis of these systems often involves the condensation of a substituted 2,3-diaminopyridine (B105623) with an aldehyde.

Research has shown the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives through the reaction of 5-bromopyridine-2,3-diamine with various substituted aldehydes. eurjchem.comscispace.com This demonstrates a viable synthetic route where this compound could be employed to generate novel imidazo[4,5-b]pyridine structures with a unique substitution pattern. The reaction of 5,6-diaminopyridines with aryl aldehydes is a known method to produce the imidazo[4,5-b]pyridine ring system. nih.gov

Interactive Data Table: Synthesis of Imidazo[4,5-b]pyridines

| Starting Material | Reagents | Product | Reference |

| 5-Bromopyridine-2,3-diamine | Substituted aldehydes | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine | eurjchem.comscispace.com |

| 5,6-Diaminopyridines | Aryl aldehydes | Imidazo[4,5-b]pyridine ring system | nih.gov |

Formation of Xanthene Derivatives

Xanthene derivatives are a class of oxygen-containing heterocyclic compounds that have found applications as dyes, fluorescent materials, and in medicinal chemistry. researchgate.net A common method for the synthesis of xanthene derivatives involves the condensation of β-naphthol with an aldehyde.

Studies have reported the synthesis of 14-substituted-14H-dibenzo[a,j]xanthenes through the reaction of β-naphthol with various substituted aldehydes. mdpi.com For example, the reaction with 2,4-dichlorobenzaldehyde (B42875) yields the corresponding 14-(2,4-dichlorophenyl)-14H-dibenzo[a,j]xanthene. mdpi.com This suggests that this compound could readily participate in similar reactions to form novel xanthene derivatives with its specific substitution pattern, potentially leading to materials with unique photophysical or biological properties. The use of various catalysts, such as bleaching earth clay and PEG-600, has been shown to facilitate this transformation efficiently. mdpi.com

Interactive Data Table: Synthesis of Xanthene Derivatives

| Starting Material | Reagents | Catalyst | Product | Reference |

| β-Naphthol, 2,4-Dichlorobenzaldehyde | - | Bleaching earth clay, PEG-600 | 14-(2,4-Dichlorophenyl)-14H-dibenzo[a,j]xanthene | mdpi.com |

| β-Naphthol, Various aldehydes | - | Sn(II)/nano silica | 14H-dibenzoxanthene derivatives | frontiersin.org |

| β-Naphthol, Benzaldehyde derivatives | - | Carboxyl functionalized graphene quantum dots | 14H-dibenzo xanthene derivatives | rsc.org |

Advanced Material Precursors

The aldehyde functional group is a versatile handle for a variety of chemical transformations, making substituted benzaldehydes like the title compound attractive starting points for larger, more complex molecules. The specific combination of halogen and methoxy (B1213986) substituents on the aromatic ring allows for fine-tuning of the electronic and steric properties of the final materials.

While direct application of this compound as an organic semiconductor is not documented, its structure is highly relevant for its use as a precursor in building larger conjugated systems essential for semiconductor applications. Organic semiconductors are typically large molecules with extensive π-conjugation to facilitate charge transport. Benzaldehyde derivatives are frequently used to construct such systems. acs.orgorganic-chemistry.org

The aldehyde group can undergo various condensation and coupling reactions to extend the molecular framework. For instance, reactions like the Wittig or Horner-Wadsworth-Emmons reaction can convert the aldehyde into an alkene, linking the aromatic ring to other conjugated segments. Knoevenagel condensation with compounds containing active methylene (B1212753) groups is another route to create extended π-systems. The presence of bromo and chloro substituents offers sites for subsequent cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), which are powerful tools for creating complex architectures for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). google.com The methoxy group, being electron-donating, can modulate the HOMO energy level of the resulting semiconductor material, which is a critical parameter for device performance.

The synthesis of functionally substituted benzaldehydes is a key area of research, enabling the creation of tailored molecular building blocks for materials science. kpfu.ruresearchgate.netliberty.edu Therefore, this compound serves as a foundational component, providing a substituted aromatic core onto which further complexity and electronic functionality can be built to generate novel organic semiconductors.

In the field of dye-sensitized solar cells (DSSCs), molecular engineering of organic dyes is crucial for optimizing performance. whiterose.ac.uk While this compound is not a dye itself, it can be a key starting material for synthesizing sensitizer (B1316253) dyes, often through the formation of a Schiff base or other conjugated structures. The effectiveness of a potential dye molecule is frequently assessed using computational chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), before undertaking complex synthesis. researchgate.netresearchgate.net

DFT studies on related organic dyes, such as those with a Donor-π-Acceptor (D-π-A) structure, provide a framework for how a dye derived from the title compound could be evaluated. nih.gov Key parameters calculated through these computational methods include:

HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the dye must be lower in energy than the redox potential of the electrolyte (typically I⁻/I₃⁻) for efficient dye regeneration. The Lowest Unoccupied Molecular Orbital (LUMO) must be higher in energy than the conduction band edge of the semiconductor (e.g., TiO₂) to ensure efficient electron injection. dergipark.org.trresearchgate.net

Energy Gap (E_gap): The difference between HOMO and LUMO energies correlates with the absorption spectrum of the dye. A smaller energy gap generally leads to absorption at longer wavelengths (red-shift). nih.gov

Light Harvesting Efficiency (LHE): This parameter is related to the oscillator strength of the electronic transition and determines how effectively the dye absorbs incident light. nih.gov

Electron Injection Free Energy (ΔG_inject): A negative and sufficiently large ΔG_inject value indicates a thermodynamically favorable transfer of an electron from the dye's excited state to the semiconductor's conduction band. dergipark.org.trresearchgate.net

DFT/TD-DFT simulations allow researchers to screen a large number of potential dye structures derived from various building blocks, including substituted benzaldehydes. vu.nl By modeling a hypothetical dye incorporating the 6-bromo-3-chloro-2-methoxy-phenyl moiety, one could predict its potential performance in a DSSC and guide synthetic efforts toward the most promising candidates. rsc.org

Table 1: Key Parameters in DFT Evaluation of DSSC Dyes

| Parameter | Significance in DSSC Performance | Desired Characteristic |

|---|---|---|

| HOMO Energy | Affects dye regeneration by the electrolyte. | More positive than the electrolyte's redox potential. |

| LUMO Energy | Governs the electron injection into the semiconductor. | More negative than the semiconductor's conduction band edge. |

| Energy Gap (E_gap) | Determines the light absorption wavelength. | Tuned to maximize absorption of the solar spectrum. |

| ΔG_inject | Driving force for electron injection. | Sufficiently negative for efficient injection. |

| LHE | Light absorption capability. | High value across the visible spectrum. |

Ligand Design and Coordination Chemistry (e.g., Schiff bases from related aldehydes)

Substituted benzaldehydes are fundamental precursors in coordination chemistry, primarily through their conversion into Schiff base ligands. A Schiff base is formed via the condensation reaction between an aldehyde and a primary amine, resulting in a compound containing an imine or azomethine (-C=N-) functional group. mdpi.comjmchemsci.comnih.gov This reaction is a cornerstone of ligand design because it is generally straightforward and allows for immense structural diversity by varying the aldehyde and amine starting materials. nih.gov

The imine nitrogen atom in a Schiff base has a lone pair of electrons, making it an excellent coordination site for metal ions. mdpi.com When other donor atoms (like oxygen from a hydroxyl group or another nitrogen from a heterocyclic ring) are present in the ligand's backbone, the Schiff base can act as a bidentate, tridentate, or even tetradentate chelating agent, forming stable complexes with a wide range of transition metals such as Cu(II), Ni(II), Co(II), Fe(III), and Ru(III). mdpi.comnih.gov

The synthesis of Schiff bases from aldehydes structurally related to this compound, such as 2-chlorobenzaldehyde (B119727) and 2-hydroxy-3-methoxybenzaldehyde, and their subsequent complexation with metal ions has been reported. researchgate.net The general procedure involves refluxing the aldehyde with a suitable amine in a solvent like ethanol.

The formation of the Schiff base and its coordination to a metal can be confirmed using spectroscopic techniques:

FT-IR Spectroscopy: The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine, coupled with the appearance of a new band characteristic of the C=N (azomethine) stretch, confirms the formation of the Schiff base. Upon complexation, this C=N band often shifts in frequency, indicating the coordination of the imine nitrogen to the metal center. mdpi.com